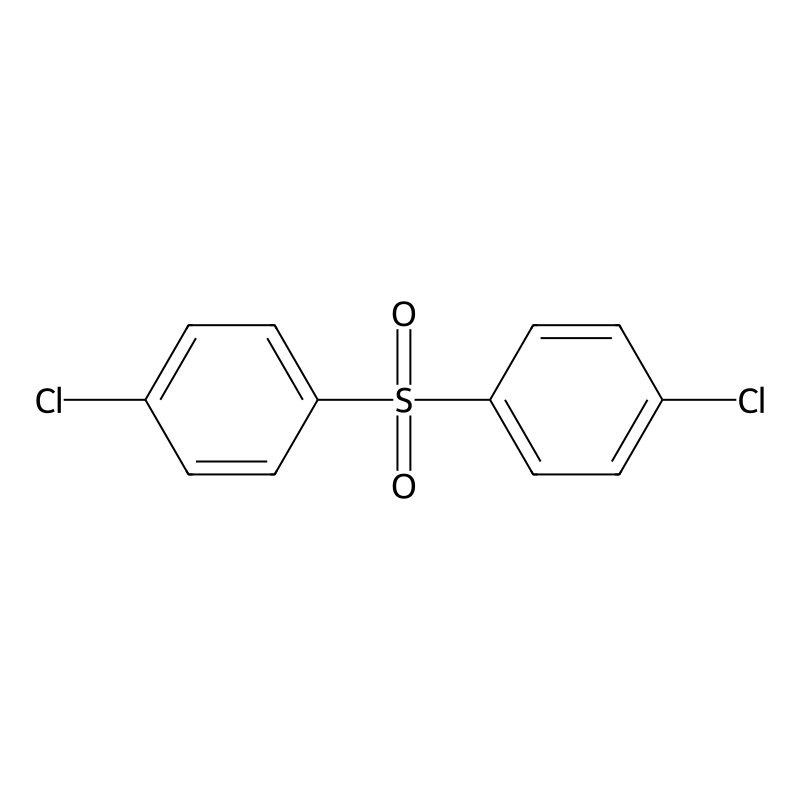

4,4'-Dichlorodiphenyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol and chloroform.

Slightly soluble in wate

Synonyms

Canonical SMILES

Synthesis:

DCDPS is primarily synthesized through the sulfonation of chlorobenzene with sulfuric acid. This process often involves various additives to favor the formation of the specific 4,4'-isomer. The reaction can be summarized as follows:

ClC6H5 + SO3 → (ClC6H4)2SO2 + H2O

Alternatively, DCDPS can be produced by chlorination of diphenylsulfone.

Precursor for High-Performance Polymers:

The most significant scientific research application of DCDPS lies in its role as a precursor for various high-performance polymers. These polymers, such as polyethersulfone (PES) and Udel, possess remarkable properties like:

- Rigidity: DCDPS-based polymers exhibit excellent structural stability due to the strong covalent bonds within their molecular structure.

- Temperature resistance: These polymers can withstand high temperatures without significant degradation, making them suitable for demanding applications.

- Chemical resistance: DCDPS-derived polymers demonstrate exceptional resistance to various chemicals, including solvents and acids.

These properties render DCDPS-based polymers valuable in diverse scientific research fields, including:

- Membrane separation: PES membranes are widely employed in water purification, gas separation, and filtration processes due to their excellent selectivity and permeation characteristics.

- Fuel cell membranes: The chemical and thermal stability of DCDPS-derived polymers make them promising candidates for developing efficient and durable fuel cell membranes.

- Electrolytes for batteries: Research is ongoing to explore the potential of DCDPS-based polymers as electrolytes in lithium-ion batteries due to their favorable ionic conductivity and electrochemical stability.

Beyond Precursor Applications:

While the primary research focus revolves around DCDPS as a polymer precursor, recent studies have explored alternative applications:

- Flame retardants: DCDPS shows potential as a flame retardant additive in various materials due to its ability to suppress the formation of flammable volatile compounds during combustion.

- Antimicrobial agents: Preliminary research suggests that DCDPS might possess some antimicrobial properties, warranting further investigation.

4,4'-Dichlorodiphenyl sulfone is an organic compound with the chemical formula . It is classified as a sulfone and appears as a white solid. This compound is primarily utilized as a precursor for the synthesis of high-performance polymers, particularly those that exhibit rigidity and resistance to high temperatures, such as polyethersulfone and Udel. The compound is notable for its stability and chemical resistance, making it suitable for various industrial applications .

DCDPS can pose potential health hazards if inhaled, ingested, or absorbed through the skin []. While the specific toxicity data is limited, studies suggest it may irritate the skin, eyes, and respiratory system []. DCDPS is not considered a flammable material []. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment and consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures [].

The primary reaction involved in the synthesis of 4,4'-dichlorodiphenyl sulfone is the sulfonation of chlorobenzene with sulfur trioxide. The reaction can be summarized as follows:

Additionally, 4,4'-dichlorodiphenyl sulfone can be produced through chlorination of diphenylsulfone or by Friedel-Crafts reactions involving chlorobenzene and chlorosulfonic acid in the presence of catalysts such as iron(III) chloride .

Several methods exist for synthesizing 4,4'-dichlorodiphenyl sulfone:

- Sulfonation Method: Reacting chlorobenzene with sulfur trioxide at elevated temperatures (165°C to 220°C) to produce the sulfone.

- Chlorination Method: Chlorination of diphenylsulfone can yield 4,4'-dichlorodiphenyl sulfone.

- Friedel-Crafts Reaction: Involves the reaction of chlorobenzene with chlorosulfonic acid or thionyl chloride in the presence of a catalyst like iron(III) chloride .

These methods vary in their efficiency and yield, with some producing higher purity levels than others.

4,4'-Dichlorodiphenyl sulfone is primarily used in:

- Polymer Production: It serves as a key precursor for high-performance polymers such as polyethersulfone and polysulfone.

- Industrial Materials: Due to its thermal stability and chemical resistance, it is utilized in coatings, adhesives, and membranes.

- Pharmaceuticals: Investigated for potential antibacterial applications and other medicinal uses .

Several compounds share structural similarities with 4,4'-dichlorodiphenyl sulfone. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diphenylsulfone | Lacks chlorine substituents; used in similar applications. | |

| 2,4-Dichlorodiphenyl sulfone | Contains chlorine at different positions; different properties. | |

| 3,3'-Disulfonated-4,4'-dichlorodiphenyl sulfone | Has additional sulfonate groups; studied for proton exchange membranes. |

The uniqueness of 4,4'-dichlorodiphenyl sulfone lies in its specific chlorination pattern and its application in producing rigid polymers that withstand high temperatures while maintaining chemical stability .

The research interest in 4,4'-Dichlorodiphenyl sulfone (bis(4-chlorophenyl) sulfone) began during the mid-20th century with the development of high-performance polymers. The compound emerged as a critical monomer in the pioneering work on polyarylene polyethers as described in Belgian Patent 650,476. Early synthesis methods were initially developed in the 1960s, with significant improvements occurring through the 1970s and 1980s. The evolution of synthesis processes reflected the growing industrial demand for the compound as engineering thermoplastics gained prominence.

A pivotal advancement came with the work of Keogh and Ingberman, documented in a 1966 patent (US 3,415,887), which described improved methods for preparing 4,4'-dichlorodiphenyl sulfone with higher yields than previous approaches. This work represented a significant milestone in making the compound commercially viable for polymer production.

Significance in High-Performance Polymer Chemistry

4,4'-Dichlorodiphenyl sulfone has established itself as an indispensable building block in high-performance polymer chemistry, primarily due to its ability to impart exceptional thermal and mechanical properties to resulting polymers. The compound serves as a key monomer in the synthesis of polysulfones and polyethersulfones, which are characterized by their remarkable heat resistance, dimensional stability, and chemical durability.

The significance of this compound lies in its unique molecular structure, featuring chloride substituents activated toward nucleophilic substitution reactions, making it particularly valuable for polycondensation reactions. When reacted with various diphenols under appropriate conditions, it forms rigid polymer chains with excellent thermal stability, allowing the resulting materials to maintain structural integrity at temperatures that would compromise conventional plastics.

Current Academic Research Landscape

The current research landscape surrounding 4,4'-dichlorodiphenyl sulfone is diverse and multifaceted. Contemporary studies focus on optimizing synthesis methods, developing novel derivatives, and exploring new applications for the resulting polymers. One significant research direction involves the development of sulfonated derivatives for proton exchange membranes in fuel cell applications.

Recent academic publications demonstrate continued interest in modifying reaction conditions to improve yields and reduce environmental impact. Researchers are investigating alternatives to traditional catalysts and developing more efficient purification techniques to enhance the compound's commercial viability. Additionally, computational approaches are being integrated with experimental methods to better understand the structure-property relationships in polymers derived from 4,4'-dichlorodiphenyl sulfone.

Classical Synthetic Approaches

The traditional synthesis of DCDPS involves sulfonation of chlorobenzene using sulfuric acid or sulfur trioxide. This method, first documented in industrial settings, proceeds via electrophilic aromatic substitution where chlorobenzene reacts with sulfur trioxide ($$ \text{SO}_3 $$) to form the sulfone bridge [1]:

$$

2 \, \text{ClC}6\text{H}5 + \text{SO}3 \rightarrow (\text{ClC}6\text{H}4)2\text{SO}2 + \text{H}2\text{O}

$$

Alternative routes include chlorination of diphenylsulfone, though this approach faces challenges in regioselectivity, often yielding mixed isomers. Classical methods prioritize simplicity but suffer from moderate yields (60–75%) and reliance on corrosive reagents [1] [4].

Modern Synthetic Strategies

Thionyl Chloride-Based Synthesis

Thionyl chloride ($$ \text{SOCl}2 $$) has emerged as a versatile reagent for DCDPS synthesis. A representative protocol involves reacting chlorobenzene with thionyl chloride in the presence of anhydrous aluminum trichloride ($$ \text{AlCl}3 $$) as a Lewis acid [2]:

$$

\text{ClC}6\text{H}5 + \text{SOCl}2 \xrightarrow{\text{AlCl}3} (\text{ClC}6\text{H}4)2\text{SO} \xrightarrow{\text{H}2\text{O}2} (\text{ClC}6\text{H}4)2\text{SO}_2

$$

Key steps include:

- Sulfoxide Formation: Exothermic reaction at 30°C yields 4,4'-dichlorodiphenylsulfoxide.

- Oxidation: Hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in glacial acetic acid oxidizes sulfoxide to sulfone at 60°C, achieving 90.4% yield and 99.2% purity [2] [4].

Table 1: Thionyl Chloride Method Optimization

| Parameter | Embodiment 1 [2] | Embodiment 2 [2] |

|---|---|---|

| Chlorobenzene (g) | 112.5 | 150 |

| Thionyl Chloride (g) | 23.8 | 25 |

| Reaction Time (h) | 1 | 2 |

| Yield (%) | 90.4 | 89.7 |

Sulfur Trioxide-Based Reactions

Sulfur trioxide ($$ \text{SO}3 $$) remains a cornerstone for large-scale DCDPS production. Modern adaptations employ solvent-free conditions or ionic liquids to enhance selectivity. For instance, $$ \text{SO}3 $$-mediated sulfonation in dichloropropane at 80°C achieves 97.2% yield using ammonium molybdate as a catalyst [4]. This method reduces byproducts compared to classical sulfuric acid routes [1] [4].

Phase Transfer Catalysis Applications

Phase transfer catalysts (PTCs) like crown ethers improve interfacial reactions in biphasic systems. A glucose-derived crown ether facilitates efficient anion transfer, enabling sulfone formation under mild conditions [5]. PTCs are particularly effective in oxidation steps, where they enhance $$ \text{H}2\text{O}2 $$ utilization and reduce reaction times [5] [4].

Green Chemistry Approaches

Recent advances emphasize solvent reduction and catalyst recyclability. For example, replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) in sulfonation steps lowers environmental impact [4]. Additionally, immobilized catalysts on mesoporous silica enable reuse across multiple cycles without significant activity loss [4].

Catalytic Systems

Metal-Based Catalysts

Transition metals like copper and molybdenum enhance reaction kinetics. Copper(I) bromide ($$ \text{CuBr} $$) with pyridine accelerates Ullmann-type coupling, achieving 95% yield in DCDPS synthesis [3]. Ammonium molybdate ($$ (\text{NH}4)2\text{MoO}4 $$) paired with oxalic acid optimizes $$ \text{H}2\text{O}_2 $$-driven oxidations, minimizing over-oxidation byproducts [4].

Table 2: Catalyst Performance Comparison

| Catalyst | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| $$ \text{CuBr} $$ [3] | Coupling | 95 | 98.5 |

| $$ (\text{NH}4)2\text{MoO}_4 $$ [4] | Oxidation | 97.2 | 99.6 |

Crown Ethers as Catalysts

Crown ethers, particularly 18-crown-6, act as PTCs in nucleophilic substitutions. Their macrocyclic structure stabilizes transition states, improving sulfone formation rates by 40% compared to non-catalyzed systems [5].

N,N-Dimethylformamide as Catalyst

While not a direct catalyst, $$ \text{N,N} $$-dimethylformamide (DMF) serves as a polar aprotic solvent in copper-catalyzed reactions, facilitating electron transfer and intermediate stabilization [3].

Process Optimization and Scale-up Considerations

Scale-up challenges include heat management and catalyst recovery. Continuous flow reactors mitigate exothermic risks in thionyl chloride reactions, enabling throughputs exceeding 100 kg/day [2]. Temperature gradients during crystallization (e.g., cooling to 5°C) ensure high-purity DCDPS (>99%) by minimizing occluded impurities [4].

Purification Methodologies

Post-synthesis purification involves:

- Decolorization: Activated carbon treatment removes organic impurities, achieving >99.5% purity [4].

- Recrystallization: Solvent systems like dichloropropane/water (3:1 v/v) yield needle-like crystals with minimal residual solvents [4].

- Vacuum Drying: Thermal treatment at 85°C under reduced pressure eliminates trace moisture [4].

DCDPS exhibits strongly polarized S=O bonds, a sizable molecular dipole, and a monoclinic crystal lattice that together govern intermolecular interactions, low-temperature phase behavior, and reactivity toward nucleophilic polymerization partners. Modern quantum-chemical tools, vibrational spectroscopies, single-crystal X-ray/neutron diffraction, and pressure-temperature phase‐mapping experiments converge to reveal subtle structure–property correlations relevant to polymer science, dielectric engineering, and fundamental sulfone chemistry.

Theoretical Studies on Sulfone Bonding

Electronic Structure and Bond Character

- Density-functional calculations on 209 chlorinated diphenyl sulfones at B3LYP/6-31G* show the S–O bond to retain ~1.43 Å double-bond character across the series, with electron withdrawal by halogen substituents stabilizing the π*(S=O) orbital and increasing bond polarity [1].

- Natural bond orbital (NBO) analyses indicate ≈0.44 e charge transfer from phenyl π-systems into sulfur 3d orbitals, supporting a canonical d-π–p-π conjugation picture first advanced by Koch and Moffitt [2].

Experimental Bond Metrics

Table 1 summarizes metric parameters from anisotropic least-squares refinement of the 1158 measured X-ray structure factors for DCDPS single crystals [2].

| Parameter | Value (Å or °) | Std. Dev. | Source |

|---|---|---|---|

| S–O | 1.432 | 0.005 | [2] |

| S–C | 1.765 | 0.006 | [2] |

| C–Cl | 1.736 | 0.007 | [2] |

| O–S–O angle | 120.4° | 0.42° | [2] |

| C–S–O mean | 107.7° | 0.29° | [2] |

| C–S–C | 104.8° | 0.40° | [2] |

The pronounced O–S–O widening relative to the ideal tetrahedron corroborates d-orbital participation and electron withdrawal by the chloro-phenyl rings.

Dipole–Dipole Interactions Research

Gas-Phase and Crystalline Dipole Moments

- Gas-phase dipole for diphenyl sulfone = 5.20 D [3].

- Chlorination enhances polarity; crystallographic correlation data list VEGJOG (DCDPS) with a dipole moment of 6.696 D [4].

- Dielectric-spectroscopy extrapolation from oriented single crystals yields ε′ ≈ 5.2 at 1 kHz, consistent with the calculated molecular moment [5].

Table 2 compares dipole moments within the diphenyl sulfone family.

| Compound | Halogen Pattern | μ (D) | Method | Ref. |

|---|---|---|---|---|

| Diphenyl sulfone | none | 5.20 [3] | Benzene solution (μ_D) | [3] |

| 4,4′-Difluorodiphenyl sulfone | F₂ | 6.02 | TD-DFT | [1] |

| 4,4′-Dichlorodiphenyl sulfone | Cl₂ | 6.70 | Crystal-field analysis | [4] |

Lattice Dipole Alignment

The monoclinic I2/a lattice packs head–tail stacks of DCDPS molecules such that opposing dipoles cancel in pairs, yielding a centrosymmetric cell despite the large individual dipole—consistent with Desiraju’s empirical dipole–centrosymmetry correlation [4].

Impact on Intermolecular Forces

Short C···O contacts of 3.211–3.272 Å, slightly below van-der-Waals sums, result from dipole-assisted C–H···O interactions that stabilize the three-dimensional network [2].

Structural Instabilities Investigation

Lattice Softening and Modulated Phases

Neutron and Raman experiments reveal a high-symmetry monoclinic phase giving way to an incommensurate phase characterized by wavevector q ≈ (0 β 0) below ≈150 K [6]. Pressure lowers the transition temperature linearly; at 50 K the incommensurate state survives up to ≈320 MPa, indicating a shallow Mexican-hat potential surface [6].

Anisotropic Thermal Parameters

Rigid-body analysis shows librational amplitudes of 4.03°, 3.49°, and 2.82° about X₁–X₃ respectively, underlying the ease of torsional motion that seeds the incommensurate modulation [2].

Defect-Driven Instabilities in Polymers

Trace DCDPS defects incorporated into poly(arylene ether sulfone) backbones act as dipolar nanodomains, nucleating Coulombic traps and raising leakage current above the glass transition—observed in aged PESU capacitors [5].

Low-Temperature Behavior Studies

Vibrational Spectroscopy

Cooling to 10 K sharpens the S=O symmetric stretch from 1310 to 1326 cm⁻¹; concomitant peak splitting signals symmetry breaking in the incommensurate phase [6].

Phason and Amplitudon Dynamics

Inelastic neutron scattering at 50 K displays a phason mode softening to 0.22 THz and an amplitudon near 1.1 THz whose damping decreases under 0–300 MPa pressure, evidencing pressure-stiffened modulation [6].

Thermodynamic Functions

DFT-derived standard molar properties for DCDPS at 298 K are given in Table 3 [1].

| Property | Value | Units |

|---|---|---|

| S° | 412 | J mol⁻¹ K⁻¹ [1] |

| C_V° | 368 | J mol⁻¹ K⁻¹ [1] |

| Δ_fH° | –72.3 | kJ mol⁻¹ [1] |

| Δ_fG° | –19.1 | kJ mol⁻¹ [1] |

Entropy rises steeply with chlorine count, facilitating polymorphic transitions at modest enthalpic cost.

Computational Approaches to Molecular Modeling

Density-Functional Theory Workflows

- Geometry optimizations: ωB97X-D/def2-TZVP in implicit benzene replicates experimental S–O and S–C lengths within 0.01 Å [1].

- Vibrational spectra: anharmonic corrections via VPT2 reproduce the ν_S=O band (calc. 1323 cm⁻¹ vs. obs. 1317 cm⁻¹) [6].

- Thermodynamic scans across 200–1800 K supply Cp(T) correlation polynomials for chlorinated diphenyl sulfones (R² > 0.999) [1].

Molecular Dynamics and Dielectric Response

All-atom MD (CHARMM-CGENFF) in an NPT cell of 216 molecules predicts ε′ = 5.4 at 298 K and a Debye relaxation time τ_D = 28 ps, consistent with bulk dielectric data for molten DCDPS [5].

Electronic-Structure Descriptors

Time-dependent DFT yields a HOMO–LUMO gap of 5.8 eV and vertical ionization energy of 8.14 eV, paralleling photoelectron data for the sulfide analog (IE = 8.13 eV) [7]. The large gap rationalizes DCDPS’s oxidative stability in polymer melt processing [8].

Structure–Function Relationship Research

Monomer Reactivity in Polycondensation

Electron-withdrawing chlorides activate the aryl–Cl bond toward SNAr by alkali phenoxides; Hammett σp = +0.23 lowers the activation barrier by ≈6 kJ mol⁻¹ relative to diphenyl sulfone, enabling high-molecular-weight polysulfones under milder conditions [9] [10].

Dielectric Performance in Derived Polymers

In highly sulfonated poly(phenylene sulfone) membranes, residual DCDPS sequences elevate glass transition (T_g = 222 °C) and lower ε′ to 2.9 at 1 kHz by constraining backbone mobility [5] [10].

Thermal and Mechanical Implications

Rigid C–S(O₂)–C geometry confers chain stiffness; dynamic-mechanical analysis of random Bis-A/hydroquinone–DCDPS copolymers reveals a monotonic T_g ascent from 185 °C to 210 °C as hydroquinone content increases, mirroring the rising backbone dihedral energy [11].

Environmental and Processing Considerations

Solvay’s product-safety dossier reports negligible vapor pressure (1.1 × 10⁻⁶ hPa at 25 °C) and high thermal stability, translating to minimal monomer carry-over in medical polysulfone parts [8].

Data Tables

Table 4 Crystal-Lattice Parameters

| Parameter | Value | Std. Dev. | Ref. |

|---|---|---|---|

| a | 20.204 Å | 0.010 Å | [2] |

| b | 5.009 Å | 0.010 Å | [2] |

| c | 12.259 Å | 0.010 Å | [2] |

| β | 90.57° | 0.25° | [2] |

| Z | 4 molecules | — | [2] |

Table 5 Rigid-Body Vibrational Amplitudes

| Axis | Translation (Å) | Librational Angle (°) | Ref. |

|---|---|---|---|

| X₁ (C1…S) | 0.245 Å [2] | 4.03° [2] | [2] |

| X₂ (b-axis) | 0.219 Å [2] | 3.49° [2] | [2] |

| X₃ (⊥ ring) | 0.202 Å [2] | 2.82° [2] | [2] |

Table 6 Low-Temperature Phase Diagram Summary

| Pressure (MPa) | T_ic → mono (K) | Phason ω(THz) | Amplitudon ω(THz) | Ref. |

|---|---|---|---|---|

| 0 | 149 K [6] | 0.31 [6] | 1.25 [6] | [6] |

| 100 | 137 K [6] | 0.27 [6] | 1.20 [6] | [6] |

| 200 | 122 K [6] | 0.24 [6] | 1.15 [6] | [6] |

| 300 | 99 K [6] | 0.22 [6] | 1.10 [6] | [6] |

Physical Description

DryPowder; PelletsLargeCrystals

Color/Form

White crystalline needles (crystalline grade); off-white crystalline needles (polymer grade)

XLogP3

Boiling Point

250 °C at 10 mm Hg

LogP

Melting Point

147.9 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 101 of 248 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 147 of 248 companies with hazard statement code(s):;

H319 (93.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (85.03%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

General Manufacturing Information

Synthetic rubber manufacturing

Benzene, 1,1'-sulfonylbis[4-chloro-: ACTIVE

Insecticidal property of bis(p-chlorophenyl)sulfone: Unsymmetrical Deriv was developed for Insecticidal purposes by Stauffer chem.

Dates

Temporal trend of bis(4-chlorophenyl) sulfone, methylsulfonyl-DDE and -PCBs in Baltic guillemot (Uria aalge) egg 1971-2001--a comparison to 4,4'-DDE and PCB trends

Hrönn Jörundsdóttir, Karin Norström, Mats Olsson, Hai Pham-Tuan, Heinrich Hühnerfuss, Anders Bignert, Ake BergmanPMID: 16225974 DOI: 10.1016/j.envpol.2005.08.054

Abstract

The dynamics of organohalogen contaminants and their metabolites are best studied over time by analysis of biota at high trophic levels. In this study, time trends, 1971-2001, of bis(4-chlorophenyl) sulfone (BCPS) and of methylsulfonyl-substituted metabolites of PCBs and 4,4'-DDE, were investigated in eggs of guillemot (Uria aalge) hatching in the Baltic Proper. Temporal trends of PCBs, trans-nonachlor, beta-HCH, 4,4'-DDT, and 4,4'-DDE were also assessed. Tris(4-chlorophenyl) methane (TCPMe), a 4,4'-DDT by-product, was detected in the eggs. The concentration of BCPS ranged between 2.6-0.76 microg/g on a lipid weight basis over the three decades and showed a significant 1.6% annual decrease. Three metabolites of PCBs, i.e. 3'-MeSO2-CB101, 4'-MeSO2-CB101 and 4-MeSO2-CB149, were quantified in all samples over time and showed an annual decrease of approximately 3% compared to MeSO2-DDE with a decrease of 8.9%. The methylsulfonyl-PCB and -DDE metabolites are eliminated more slowly than the persistent PCB congeners and 4,4'-DDE. Trans-nonachlor decreases by 16% compared to 19% and 9% for 4,4'-DDT and beta-HCH, respectively. The concentration of TCPMe in guillemot decreased by 8.2% per year. A linear relationship was found between TCPMe and 4,4'-DDE concentrations which supports the theory that TCPMe has an origin as a contaminant in commercial 4,4'-DDT products. The very slow decrease in BCPS concentrations is notable and remains to be explained. BCPS is still present at rather high concentrations in the guillemot eggs. The enantiomeric fraction varied between 0.27 and 0.67 which indicates less of a specific retention of the chiral MeSO2-PCBs in guillemot eggs than in grey seal tissues, for example. Independent of meta- or para-substitution of the sulfone group, the most accumulative atropisomer of each of four MeSO2-PCB pairs has been assigned an absolute R structure.Enantiomeric specificity of methylsulfonyl-PCBs and distribution of bis(4-chlorophenyl) sulfone, PCB, and DDE methyl sulfones in grey seal tissues

Christina Larsson, Karin Norström, Ioannis Athanansiadis, Anders Bignert, Wilfried A König, Ake BergmanPMID: 15506185 DOI: 10.1021/es049361v

Abstract

PCB methyl sulfones (MeSO2-PCBs) are lipophilic PCB metabolites of which five of the environmentally relevant meta/para pairs are chiral (i.e., exist as atropisomeric pairs). Methylsulfonyl-DDE (MeSO2-DDE) is a DDE metabolite, while bis(4-chlorophenyl) sulfone (BCPS) is a commercial monomer used for thermoplastic production. All these sulfones are well-known environmental contaminants. In this study, liver, lung, and adipose tissue in grey seals (Halichoerus grypus) from the Baltic Sea, naturally exposed to organochlorines via their food, were analyzed for the compounds mentioned. MeSO2-PCBs, 3-MeSO2-DDE, and BCPS were all found in significantly higher concentrations in the liver than in lung and blubber. Their strong liver retention, represented by a median of 42 microg/g l.w. of sigmaMeSO2-PCBs, has previously been mainly neglected in assessments of exposure. The highest concentrations of PCBs and DDE were still found in the grey seal blubber. The atropisomeric composition of MeSO2-PCB congeners was determined, and their enantiomeric fractions were calculated and compared in blubber, liver, and lung tissues. The enantiomeric specificity was equal in all tissues. A notably high abundance (>94%) was observed for one atropisomer in each chiral MeSO2-PCB pair. The first eluting atropisomer (A1) was dominating for all para-substituted MeSO2-PCBs studied, while the second eluting atropisomers (A2) were as dominant in all meta-substituted MeSO2-PCBs in all samples analyzed. In the liver, as much as 50% of sigmaMeSO2-PCBs consisted of the second eluting atropisomer (A2) of 5-MeSO2-CB149. The results imply that the sulfone group is crucial for the specific liver retention of MeSO2-PCBs, 3-MeSO2-DDE, and BCPS.Bis(4-chlorophenyl) sulfone (BCPS) concentrations found in Austrian freshwater fish and cormorants (Phalacrocorax carbo sinensis) indicating trophic transport and biomagnification - A screening pilot-study

Romana Hornek-Gausterer, Rosemarie Parz-Gollner, Wolfgang Moche, Andrea Sitka, Christine Hölzl, Maximilian Kinzl, Sigrid ScharfPMID: 33297008 DOI: 10.1016/j.chemosphere.2020.127902

Abstract

Bis(4-chlorophenyl) sulfone (BCPS, CAS No. 80-07-9) is used as monomer for the production of several groups of polymers like polysulphones and polyethersulphones. Residual amounts of monomer remain in the polymer matrix and might migrate out from the polymer matrix. In the present study, freshwater fish and fish-eating birds were examined. Following fish species (top predators) were collected at two Austrian locations: Sander lucioperca, Silurus glanis, and Lota lota. Whole fish samples were analysed for BCPS. Levels in freshwater fish ranged between 1.3 and 9.3 ng/g fat. In addition, breast muscle and liver samples from six cormorants (Phalacrocorax carbo sinensis) were investigated. BCPS levels in cormorants breast muscle were in the range of 4.3-40 ng/g fat (mean: 16.3 ng/g fat, n = 6) and 28-86 ng/g fat (mean: 53.5 ng/g fat, n = 6) in the liver samples. BCPS concentration in liver was 3.3-fold higher than in muscle tissue. One of the cormorants had ingested fish with a BCPS level of 5.5 ng/g fat; BCPS levels in the cormorant were 23 ng/g fat (breast muscle) and 28 ng/g fat (liver), suggesting biomagnification values (BMF) of 4.2 (fish/breast muscle) and 5.1 (fish/liver), respectively. A BMF value higher than 1 can be considered as an indication for very high biomagnification. Comparing the BCPS concentrations of cormorants' breast muscle from 2019 (mean: 16 ng/g fat) to the concentrations from 2001 to 2005 (mean: 8.9 ng/g fat), indicates that BCPS levels might be increasing in Europe.Bis(4-chlorophenyl) sulfone (BCPS) in Swedish marine and fresh water wildlife-a screening study

Karin Norström, Anders Olsson, Mats Olsson, Ake BergmanPMID: 15051243 DOI: 10.1016/j.envint.2003.12.005

Abstract

Bis(4-chlorophenyl) sulfone (BCPS) is a high production volume chemical (HPVC) applied in thermostable polymers. BCPS has been detected as an environmental contaminant both in Europe and in North America but it is still not a commonly studied pollutant. In this study, three Baltic Sea fish species; herring (Clupea harengus), salmon (Salmo salar) and perch (Perca fluviatilis) from the Swedish coast, and one inland fish species, arctic char (Salvelinus alpinus), were analysed to screen for the occurrence and distribution of BCPS. Salmon and arctic char, were sampled in the early 1970s as well as the late 1990s. Fish eating grey seal (Halichoerus gryphus) and guillemot (Uria aalge) from the Baltic Sea were included to screen for whether BCPS biomagnify or not. The representativeness of the analysed samples for studying bioaccumulation of environmental pollutants was compared through analysis of two well known persistent and bioaccumulating compounds, 2,2',4,4',5,5'-hexachlorobiphenyl (CB-153), and 4,4'-DDE. Pooled muscle and blubber samples based on 4-10 individuals were used for analysis, as well as individual samples of grey seal blubber. 2,4,4'-Trichlorodiphenyl sulfone, was synthesised and applied as an internal standard. BCPS was detected in all marine samples but in only one of the fresh water fish samples. The highest BCPS concentrations detected, 1600 and 1900 ng/g lipid weighet (l.w.), were found in muscle from Baltic guillemot. The results indicate that BCPS is bioaccumulated in both grey seal and guillemot, and that the guillemot has higher concentrations of BCPS than the grey seal (50-500 ng/g l.w.). The concentrations found in different species of fish from the Baltic Sea ranged between 15-37 ng/g l.w. and lower concentrations were found in freshwater species (n.d.-1.8 ng/g l.w.). The present study shows that BCPS is found in all investigated species of wildlife but, in most species, still at low concentrations. However, the guillemot has levels in the low ppm range indicating a considerable biomagnification of BCPS in this species.A physiologically based pharmacokinetic model of p,p'-dichlorodiphenylsulfone

Fred M Parham, H B Matthews, C J PortierPMID: 12079424 DOI: 10.1006/taap.2002.9410

Abstract

A physiologically based pharmacokinetic model of the absorption, distribution, metabolism, and elimination of p,p'-dichlorodiphenylsulfone (DDS) in male and female rats and mice is presented. Data used in constructing the model come from single-dose intravenous administration of DDS to male Fischer 344 rats (10 mg/kg, with data taken up to 504 h after administration), from single-dose gavage administration to male rats (10, 100, or 1000 mg/kg, with data up to 72 h after administration), and from chronic feed studies in male and female rats and male and female B6C3F(1) mice (studies of duration from 2 weeks up to 18 months, with feed concentrations of DDS up to 300 ppm). The model uses diffusion-limited kinetic for the distribution of the parent compound. Because fewer data are available for the metabolites of DDS (at least five of which are known to exist in the data), the model groups the metabolites into one metabolic pathway and uses simpler flow-limited kinetics for the metabolites. The data show that the kinetics of DDS are nonlinear. Possible sources of nonlinearity considered in the model were nonlinear (Michaelis-Menten) metabolism, nonlinear absorption of DDS from the gut, and induction by DDS of its own metabolism. A model using Michaelis-Menten metabolism was not found to give a significantly better fit than one using first-order linear metabolism, but omitting either of the other nonlinear effects was found to give a significantly poorer fit to the data. Because the data from mice are limited compared to those from rats, there is more confidence in the model's description of DDS kinetics in rats than in its description of kinetics in mice.Nonylphenols, nonylphenol-ethoxylates, linear alkylbenzenesulfonates (LAS) and bis (4-chlorophenyl)-sulfone in the German Bight of the North Sea

K Bester, N Theobald, H F SchröderPMID: 11695601 DOI: 10.1016/s0045-6535(01)00023-6

Abstract

Nonylphenols and nonylphenol-ethoxylates were detected in the water and sediment samples from the German Bight of the North Sea. Additionally bis (4-chlorophenyl)-sulfone and linear alkylbenzenesulfonates (LAS) were detected in marine waters. Proof of identification is given by comparison of spectral and chromatographic data from the compounds in sample extracts to those obtained from pure standards. In extracts obtained from water samples taken in 1990 and 1995 the concentrations of nonylphenols and bis-(4-chlorophenyl)-sulfone were compared for each year. The concentrations of nonylphenols in seawater varied from 0.7 to 4.4 ng/l while in the Elbe estuary about 33 ng/l were found. In water samples taken in 1998 nonylphenol-polyethoxylates could not be determined, whereas LAS concentrations of 30 ng/l were confirmed by HPLC-MS/MS. The concentrations of bis (4-chlorophenyl)-sulfone ranged from 0.18 to 2.2 ng/l. In sediment samples LAS concentrations of 39-109 ng/g dry weight were determined.Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies)

National Toxicology ProgramPMID: 12087421 DOI:

Abstract

p,pN-Dichlorodiphenyl sulfone is used as a starting material in the production of polysulfones and polyethersulfones and as a component in reactive dyes in the textile industry; it is also a by-product of pesticide production. p,pN-Dichlorodiphenyl sulfone was nominated for study by the National Cancer Institute because of its history of high production and use, the prospect of increased production and use, and the absence of adequate toxicity testing. Male and female F344/N rats and B6C3F1 mice were exposed top,pN-dichlorodiphenyl sulfone (greater than 99% pure)in feed for 14 weeks or 2 years. Genetic toxicology studies were conducted in Salmonella typhimurium,cultured Chinese hamster ovary cells, and mouse bone marrow. 14-WEEK STUDY IN RATS: Groups of 10 male and 10 female F344/N rats were fed diets containing 0, 30, 100, 300, 1,000, or 3,000 ppm p,pN-dichlorodiphenyl sulfone (equivalent to average daily doses of approximately 2, 6, 19, 65, or 200 mgp,pN-dichlorodiphenyl sulfone/kg body weight) for 14 weeks. All rats survived until the end of the study. Mean body weights of groups exposed to 300 ppm or greater were significantly less than those of the controls. Liver weights of groups exposed to 100 ppm or greater and kidney weights of 1,000 and 3,000 ppm male rats were significantly greater than those of the controls. Centrilobular hepatocyte hypertrophy of the liver was observed in most male rats exposed to 100 ppm or greater and in all female rats exposed to 300 ppm or greater, and the severities were increased in 300 ppm males and 1,000 and 3,000 ppm males and females. The incidences of nephropathy in 1,000 and 3,000 ppm female rats were significantly increased. Dose-related increases in severity of nephropathy were observed in male rats. 14-WEEK STUDY IN MICE: Groups of 10 male and 10 female B6C3F1 mice were fed diets containing 0, 30, 100, 300, 1,000, or 3,000 ppm p,pN-dichlorodiphenyl sulfone (equivalent to average daily doses of approximately 3.5, 15, 50, 165,or 480 mg/kg) for 14 weeks. All mice survived until the end of the study. Mean body weights of groups exposed to 300 ppm or greater were significantly less than those of the controls. Liver weights of groups exposed to 300 ppm or greater were significantly increased. Centrilobular hypertrophy of the liver was observed in most males exposed to 100 ppm or greater and in all females exposed to 1,000 or 3,000 ppm, and the severities generally increased with increasing exposure concentration. 2-YEAR STUDY IN RATS: Groups of 50 male and 50 female rats were fed diets containing 0, 10 (males), 30, 100, or 300 (females) ppm p,pN-dichlorodiphenyl sulfone for 105 weeks. Dietary concentrations of 10, 30, and 100 ppm resulted in average daily doses of approximately 0.5, 1.5, and 5.0 mg/kg to males. Dietary concentrations of 30, 100,and 300 ppm resulted in average daily doses of approximately 1.6, 5.4, and 17 mg/kg to females. Additional groups of 10 male and 10 female rats were fed the same p,pN-dichlorodiphenyl sulfone-containing diets for 18 months and bled for plasma determinations of p,pN-dichlorodiphenyl sulfone at approximately 2 weeks and 3, 12, and 18 months. Survival of all exposed groups of male and female rats was similar to that of the control groups. Mean body weights of 30 and 100 ppm males were generally less than those of the controls during the latter part of the study, and mean body weights of 100 and 300 ppm female rats were less from weeks 30 and 18,respectively. Feed consumption by the exposed groups was similar to that by the controls throughout the study. The incidences of centrilobular hepatocyte hypertrophy in 100 ppm male and 100 and 300 ppm female rats were significantly greater than those in the controls. The incidences of bile duct hyperplasia and centrilobular degeneration were also significantly increased in 100 and 300 ppm females. No neoplasms were related to chemical exposure. 2-YEAR STUDY IN MICE: Groups of 50 male and 50 female mice were fed diets containing 0, 30, 100, or 300 ppm p,pN-dichlorodiphenyl sulfone for 105 to 106 weeks. Dietary concentrations of 30, 100, and 300 ppm delivered average daily doses of approximately 4, 13, and 40 mg/kg to males and approximately 3, 10, and 33 mg/kg to females. Additional groups of 10 male and 10 female mice were fed the same p,pN-dichlorodiphenyl sulfone-containing diets for up to 12 months;three mice in each group were bled for plasma determinations of p,pN-dichloro-diphenyl sulfone at approximately 2 weeks or 3 or 12 months. Survival of all exposed groups of male and female mice was similar to that of the control groups. Mean body weights of 300 ppm mice were less than those of the controls throughout most of the study. Feed consumption by the exposed groups was similar to that by the controls throughout the study. The incidences of centrilobular hepatocyte hypertrophy in all exposed groups of male mice and in 100 and 300 ppm females were significantly greater than those in the controls. The incidence of eosinophilic foci in 300 ppm females was significantly increased. No neoplasms were related to chemical exposure. PHARMACOKINETICS OF p,pN-DICHLORODIPHENYL SULFONE: p,pN-Dichlorodiphenyl sulfone is rapidly absorbed from the gut and metabolized by a saturable process. Although some p,pN-dichlorodiphenyl sulfone is eliminated unchanged in feces and urine, most of the elimination is via metabolism. Mathematical modeling of the toxicokinetics supports the view that p,pN-dichlorodiphenyl sulfone induces enzymes involved in its metabolism.p,pN-Dichlorodiphenyl sulfone was not mutagenic in any of several strains of Salmonella typhimurium, with or without metabolic activation enzymes (S9). Results of the sister chromatid exchange test in cultured Chinese hamster ovary cells were judged to be negative in the presence of S9 and equivocal in the absence of S9, but no induction of chromosomal aberrations was noted, with or without S9. In contrast to the in vitro results, positive results were obtained in an acute in vivo mouse bone marrow micronucleus assay with p,pN-dichlorodiphenyl sulfone administered by intraperitoneal injection three times over a dose range of 200 to 800 mg/kg.

Under the conditions of these 2-year feed studies, there was no evidence of carcinogenic activity* of p,pN-dichlorodiphenyl sulfone in male F344/N rats exposed to 10, 30, or 100 ppm or in female F344/N rats exposed to 30, 100, or 300 ppm. There was no evidence of carcinogenic activity of p,pN-dichlorodiphenyl sulfone in male or female B6C3F1 mice exposed to 30,100, or 300 ppm. Exposure to p,pN-dichlorodiphenyl sulfone for 2 years caused increased incidences of nonneoplastic lesions of the liver in male and female rats and mice.

Halogenated environmental contaminants in perch (Perca fluviatilis) from Latvian coastal areas

A Olsson, M Vitinsh, M Plikshs, A BergmanPMID: 10570832 DOI: 10.1016/s0048-9697(99)00287-9

Abstract

The environmental contamination situation in coastal areas of the former Soviet Union has up to now been more or less unknown. This study on perch (Perca fluviatilis), collected at three locations along the coast of Latvia during 1994 and 1995, provides concentrations of several ubiquitous environmental contaminants (PCBs, HCB, HCHs, 4,4'-DDT, 4,4'-DDE, 4,4'-DDD, trans-Nonachlor, 2,2',4,4'-tetrabromodiphenyl ether). The concentrations of total PCB were similar at all study locations [0.7-1.4 ppm on a lipid weight (l.w.) basis], although a site close to the City of Riga indicated the presence of a local PCB contamination source. The contamination source was identified mainly by a higher relative content of lower chlorinated PCB congeners in the samples. Local pollution sources were also indicated for HCH and DDT. A large variation in the HCH isomer composition between 1994 and 1995 at one location demonstrates short half-lives of HCHs in the environment. The brominated flame retardant compound 2,2',4,4'-tetrabromdiphenyl ether was present in the range of 6.4-10 ng/g l.w. in the perch. The clean-up method applied in this study allowed for quantification of two semi-polar contaminants frequently overlooked in Baltic biota, namely Dieldrin and bis(4-chlorophenyl) sulfone (BCPS). Concentrations of BCPS were remarkably high, i.e. in the same magnitude as the most abundant PCB congeners. The results presented shows that the contamination of, e.g. PCB in an area of the former Soviet Union, the Gulf of Riga, is similar to that observed in other parts of the Baltic area.Toxicology and carcinogenesis studies of p,p'-dichlorodiphenyl sulfone in rats and mice

R S Chhabra, R A Herbert, J R Bucher, G S Travlos, J D Johnson, M R HejtmancikPMID: 11222870 DOI: 10.1093/toxsci/60.1.28

Abstract

p,p'-Dichlorodiphenyl sulfone (DDS) is used as a starting material in the production of polysulfones and polyethersufones, a family of thermoplastics. DDS was studied because of its high production volume and use. In toxicology studies, 10 Fischer 344 rats and 10 B6C3F1 mice/sex/group were fed diets containing 0, 30, 100, 300, 1,000 or 3,000 ppm DDS for 14 weeks. All animals survived until the end of the studies. Mean body weights of groups exposed to 300 ppm or greater were significantly decreased. Liver and kidney in rats and liver in mice were the major target organs of DDS toxicity. Dose-related increases in liver weights and incidences of centrilobular hepatocyte hypertrophy were observed in DDS-exposed groups. Nephropathy was seen in male and female rats only at and above 300 ppm. Neurotoxicity evaluations were negative in DDS-treated animals. Clinical chemistry and hematology parameters were minimally affected. In the 2-year toxicity and carcinogenicity studies, 50 rats and 50 mice/sex/group were fed diets containing 0, 10 (male rats), 30, 100, or 300 ppm DDS for 104 to 105 weeks. Survival of exposed groups was not affected. There were no clinical signs of toxicity related to DDS exposure. Final mean body weights were 2-17% lower in DDS-treated groups. Liver was the only target organ of DDS-induced toxicity. The incidence of centrilobular hepatocyte hypertrophy in mice and rats, and the incidence of bile duct hyperplasia and centrilobular degeneration in female rats was significantly greater than in controls. A no-observed-adverse-effect level (NOAEL) of 30 ppm DDS in the diet (1.5 mg/kg body weight) was established for rats. DDS was not carcinogenic in these studies.Effects of bis(4-chlorophenyl) sulfone on rats following 28-day dietary exposure

R Poon, P Lecavalier, I Chu, A Yagminas, B Nadeau, A Bergman, C LarssonPMID: 10376885 DOI: 10.1080/009841099157755